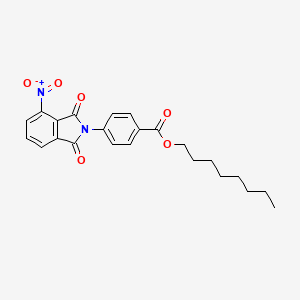![molecular formula C25H36N2Si B15014294 1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine](/img/structure/B15014294.png)
1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE is a complex organic compound that features a piperidine ring, a phenyl group, and a silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE typically involves multi-step organic reactions. One common method includes the coupling of a piperidine derivative with a phenylacetylene derivative in the presence of a silylating agent. The reaction conditions often require a catalyst, such as palladium or copper, and may be conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, such as chromatography and recrystallization, are crucial to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert triple bonds to double or single bonds.
Substitution: The piperidine and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE stands out due to its unique combination of a piperidine ring, phenyl group, and silyl group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C25H36N2Si |
|---|---|
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
phenyl-bis(3-piperidin-1-ylprop-1-ynyl)-propan-2-ylsilane |
InChI |
InChI=1S/C25H36N2Si/c1-24(2)28(25-14-6-3-7-15-25,22-12-20-26-16-8-4-9-17-26)23-13-21-27-18-10-5-11-19-27/h3,6-7,14-15,24H,4-5,8-11,16-21H2,1-2H3 |
Clé InChI |
CCHIRTFXCGFNGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CCN1CCCCC1)(C#CCN2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B15014211.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15014221.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15014228.png)
![2,4-dichloro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15014229.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15014235.png)
![2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-](/img/structure/B15014240.png)
![4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B15014244.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B15014247.png)
acetyl]hydrazono}butanamide](/img/structure/B15014261.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropan-2-ylcarbamothioate](/img/structure/B15014262.png)
![1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B15014265.png)
![6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B15014269.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15014277.png)

